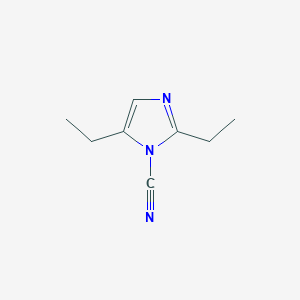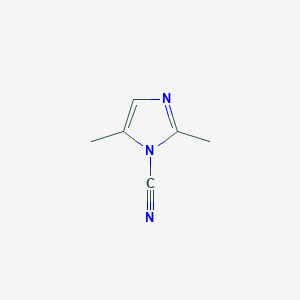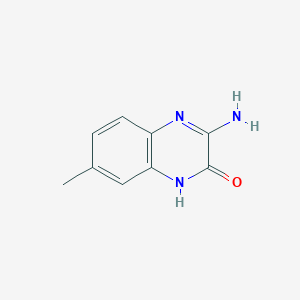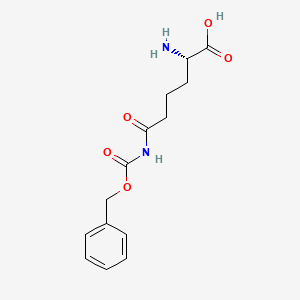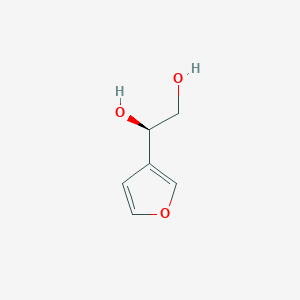
(1R)-1-(Furan-3-yl)ethane-1,2-diol
Overview
Description
(1R)-1-(Furan-3-yl)ethane-1,2-diol is a chemical compound with a molecular formula C6H8O3. It is also known as 3-(1,2-dihydroxyethyl)furan or furan-3-ylethylene glycol. This compound has gained significant attention due to its potential applications in various fields, including pharmaceuticals, food, and cosmetics.
Scientific Research Applications
(1R)-1-(Furan-3-yl)ethane-1,2-diol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been found to inhibit the activity of certain enzymes, such as aldose reductase and xanthine oxidase, which are involved in the pathogenesis of various diseases.
In the food industry, (1R)-1-(Furan-3-yl)ethane-1,2-diol has been proposed as a natural flavoring agent due to its sweet and fruity aroma. It has also been investigated as a potential preservative due to its antimicrobial properties.
In the cosmetic industry, (1R)-1-(Furan-3-yl)ethane-1,2-diol has been shown to possess skin-whitening and anti-aging properties. It has also been proposed as a natural sunscreen due to its ability to absorb UV radiation.
Mechanism of Action
The exact mechanism of action of (1R)-1-(Furan-3-yl)ethane-1,2-diol is not fully understood. However, it has been suggested that its biological activities are due to its ability to scavenge free radicals, inhibit the activity of certain enzymes, and modulate various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that (1R)-1-(Furan-3-yl)ethane-1,2-diol has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to protect against oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1R)-1-(Furan-3-yl)ethane-1,2-diol in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. It is also relatively easy to synthesize and purify. However, one limitation is that its biological activities may vary depending on the source and purity of the compound.
Future Directions
There are several future directions for the research on (1R)-1-(Furan-3-yl)ethane-1,2-diol. One area of interest is its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another area of interest is its potential use as a natural preservative and flavoring agent in the food industry. Additionally, more research is needed to fully understand the mechanism of action and biological activities of this compound.
properties
IUPAC Name |
(1R)-1-(furan-3-yl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6-8H,3H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSSSVRENSVVLU-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1[C@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491271 | |
| Record name | (1R)-1-(Furan-3-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(Furan-3-yl)ethane-1,2-diol | |
CAS RN |
83603-02-5 | |
| Record name | (1R)-1-(Furan-3-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(NE)-N-[(6-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3359026.png)
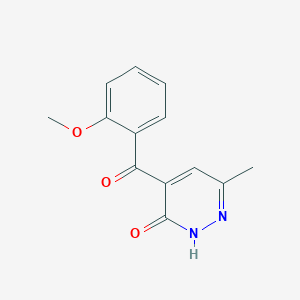
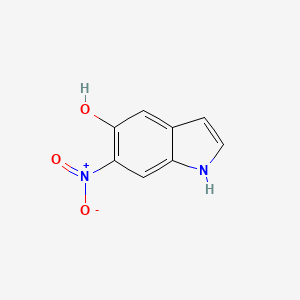
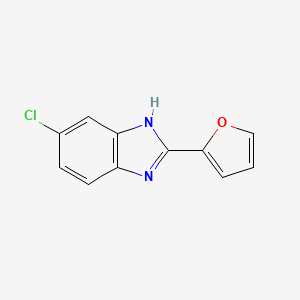
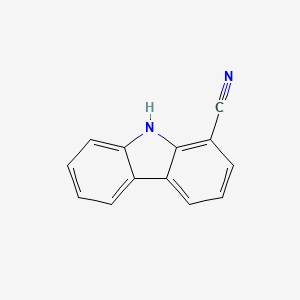
![Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3359051.png)
![3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B3359059.png)
